N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
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Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea.
Benzylation: The thiazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Furan Ring Formation: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.
Amide Bond Formation: The final step involves the coupling of the thiazole and furan rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring or the furan ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the benzyl and methylphenyl groups, using electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of the benzyl and methylphenyl groups may enhance its interaction with biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C24H22N2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C24H22N2O2S/c1-17-7-9-19(10-8-17)22-13-11-20(28-22)12-14-23(27)26-24-25-16-21(29-24)15-18-5-3-2-4-6-18/h2-11,13,16H,12,14-15H2,1H3,(H,25,26,27) |
InChI Key |
HDCVEEBYVMHKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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